2,5-Bis(chloromethyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWNBCXVFAMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447194 | |
| Record name | 2,5-bis(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28569-48-4 | |
| Record name | 2,5-bis(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Research Context of 2,5 Bis Chloromethyl Thiophene
Role as a Key Intermediate in Organic Synthesis and Material Science Research
2,5-Bis(chloromethyl)thiophene serves as a versatile intermediate for the synthesis of various organic compounds and advanced materials. The two chloromethyl groups are susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity is fundamental to the construction of complex molecular architectures.
In the field of material science, this compound is instrumental in the development of conjugated polymers. These polymers, which feature alternating single and double bonds along their backbone, often exhibit interesting electronic and optical properties. The thiophene (B33073) unit contributes to the polymer's conductivity, while the ability to introduce different side chains via the chloromethyl groups allows for the fine-tuning of properties such as solubility and processability. For instance, it is a key starting material for the synthesis of poly[thienylene-(2.5)-äthenamer] and its oligomers, which have been investigated for their electrical conductivity. scispace.com The polymerization of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, a derivative of this compound, has been studied to understand the reaction kinetics and mechanism, which proceeds through a 2,5-dihydrothiophene (B159602) intermediate. acs.org
Furthermore, this compound is a precursor for creating thiophene-containing macrocycles and other complex heterocyclic systems. Its derivatives have been utilized in the synthesis of porphyrin analogues, highlighting its importance in constructing intricate molecular frameworks. acs.org
Foundational Relevance for Thiophene Chemistry and Derivatives
The chemistry of this compound is intrinsically linked to the broader field of thiophene chemistry. Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.org Its derivatives are prevalent in pharmaceuticals, agrochemicals, and functional materials. researchgate.net
The introduction of chloromethyl groups at the 2 and 5 positions of the thiophene ring significantly enhances its synthetic utility. These positions are the most reactive sites for electrophilic substitution on the thiophene ring. wikipedia.org The bifunctionality of this compound allows for the synthesis of symmetrically and asymmetrically substituted thiophene derivatives, which are often challenging to prepare via other routes. This makes it a foundational molecule for exploring the structure-property relationships of a wide range of thiophene-based compounds. A 1948 publication by Griffing and Salisbury detailed the synthesis of 2,5-bis-(chloromethyl)-thiophene and some of its derivatives, underscoring its long-standing importance in the field. acs.orgnih.gov
Historical Development of Chloromethylation of Thiophene
The chloromethylation of thiophene, the reaction that produces chloromethylated thiophenes, has been a subject of study for many years. Early methods for the chloromethylation of thiophene often resulted in low yields and the formation of significant amounts of hard-to-separate byproducts. google.com The reaction typically involves treating thiophene with formaldehyde (B43269) and hydrogen chloride. orgsyn.org
Over the years, researchers have sought to improve the efficiency and selectivity of this reaction. For instance, a process was developed for the chloromethylation of thiophene in the presence of one or more compounds containing a keto group, which was found to improve the yield and purity of the desired 2-(chloromethyl)thiophene (B1266113). google.comgoogle.com This highlights the ongoing efforts to refine the synthesis of these important intermediates. The first documented preparation of 2-(chloromethyl)thiophene dates back to 1886. google.com
Comparative Analysis with Monofunctionalized Chloromethylthiophenes
A comparative analysis of this compound with its monofunctionalized counterparts, such as 2-(chloromethyl)thiophene, reveals significant differences in their reactivity and applications.
| Feature | This compound | 2-(Chloromethyl)thiophene | 3-(Chloromethyl)thiophene |
| Functionality | Bifunctional | Monofunctional | Monofunctional |
| Reactivity | Higher reactivity due to two electrophilic sites. Prone to polymerization. | Moderately reactive at the single chloromethyl group. | Reactivity influenced by the position of the chloromethyl group. |
| Primary Use | Synthesis of polymers, cross-linked materials, and symmetrical derivatives. | Introduction of a single thienylmethyl group into a molecule. | Used as a precursor for specific isomers of thiophene derivatives. |
| Byproducts in Synthesis | Can lead to complex mixtures if reactions are not carefully controlled. | Can form byproducts like bis-(2-thienyl) methane. orgsyn.org | Synthesis can be less straightforward than the 2-substituted isomer. |
Data sourced from multiple scientific publications. orgsyn.orgsmolecule.comguidechem.com
While 2-(chloromethyl)thiophene is a valuable reagent for introducing a single thienylmethyl moiety, this compound opens the door to the creation of polymers and other materials where the thiophene unit is an integral part of a larger, repeating structure. guidechem.com The bifunctionality allows for chain extension and cross-linking, properties not readily achievable with the monofunctionalized analogue. The choice between using a mono- or bi-functionalized chloromethylthiophene depends entirely on the desired final product and the specific synthetic strategy being employed.
Synthetic Methodologies for 2,5 Bis Chloromethyl Thiophene
Direct Chloromethylation of Thiophene (B33073)
The synthesis of 2,5-Bis(chloromethyl)thiophene is most commonly achieved through the direct chloromethylation of thiophene. This process involves the introduction of two chloromethyl (-CH₂Cl) groups onto the thiophene ring, primarily at the highly reactive 2- and 5-positions. The reaction is a significant application of electrophilic aromatic substitution, leveraging the electron-rich nature of the thiophene ring.
Reaction with Formaldehyde (B43269) and Hydrochloric Acid
The classical and most widely used method for the chloromethylation of thiophene employs formaldehyde (CH₂O) and hydrochloric acid (HCl). Thiophene is treated with an excess of aqueous formaldehyde, typically a 37-40% solution, and concentrated hydrochloric acid. Often, the reaction mixture is saturated with a stream of hydrogen chloride gas to increase the acidity and reactivity. Paraformaldehyde, a solid polymer of formaldehyde, can be used as an alternative to aqueous formaldehyde solutions, sometimes offering better temperature control. This reaction, however, is known to be labile and can proceed with explosive violence if not properly controlled.
Table 1: Reagents in Direct Chloromethylation of Thiophene
| Reagent | Form/Concentration | Role |
|---|---|---|
| Thiophene | Pure | Aromatic Substrate |
| Formaldehyde | 37-40% Aqueous Solution or Paraformaldehyde | Source of CH₂O unit |
| Hydrochloric Acid | Concentrated Aqueous Solution & Gaseous HCl | Acid Catalyst & Chloride Source |
The chloromethylation of thiophene proceeds via a typical electrophilic aromatic substitution mechanism. Under the strong acidic conditions provided by hydrochloric acid, the formaldehyde carbonyl group is protonated, which significantly increases the electrophilicity of the carbon atom. The electron-rich thiophene ring then acts as a nucleophile, attacking the activated formaldehyde species. Subsequent loss of a proton (rearomatization) and reaction with a chloride ion yields the chloromethylated product. The exact structure of the active electrophile has not been definitively established, with possibilities including the protonated formaldehyde, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or the chlorocarbenium cation (ClCH₂⁺), the latter potentially formed in the presence of a Lewis acid like zinc chloride.
Control of reaction temperature is critical for achieving good yields and selectivity while minimizing the formation of polymeric tars and other byproducts. The reaction is highly exothermic, and procedures often specify maintaining a low temperature, typically in the range of -15°C to +20°C, with a more advantageous range being 0°C to 10°C. Some protocols recommend temperatures as low as -10°C or below +5°C to ensure safety and prevent decomposition.
To improve the purity of the product and increase the yield, certain additives, particularly keto compounds, can be introduced. The chloromethylation of thiophene carried out in the presence of a dialkyl-ketone type solvent, such as acetone, methyl ethyl ketone, or methyl isobutyl ketone, results in a much purer product. These additives can help to control the reaction and reduce the significant formation of hard-to-separate byproducts and tars. The use of these keto-containing compounds has been found to yield a product with a significantly lower content of impurities.
The direct chloromethylation of thiophene rarely yields this compound exclusively. A significant byproduct of the reaction is the monofunctionalized intermediate, 2-chloromethylthiophene. The reaction mixture often contains a blend of the starting material, the mono-substituted product, and the desired di-substituted product.
Another common class of byproducts are diarylmethanes, such as bis-(2-thienyl) methane. These are formed when the initially produced chloromethylated thiophene acts as an electrophile itself and reacts with another molecule of thiophene in a Friedel-Crafts alkylation type reaction. Higher temperatures and certain catalysts are known to favor the formation of these unwanted diarylmethane products. Other documented impurities include chloromethyl-bis-thienyl-methane and various polymers.
Catalytic Systems in Chloromethylation
To facilitate the chloromethylation reaction, particularly for less reactive aromatic substrates, a catalyst is often employed. The role of the catalyst is to increase the electrophilicity of the formaldehyde carbon, thereby accelerating the rate of electrophilic attack by the aromatic ring.
Lewis acids are the most common catalysts used in chloromethylation reactions. Zinc(II) chloride (ZnCl₂) is frequently used for this purpose. Other Lewis acids such as Aluminum trichloride (B1173362) (AlCl₃) and Tin(IV) chloride (SnCl₄) have also been successfully employed. The Lewis acid functions by coordinating with the lone pair of electrons on the carbonyl oxygen of formaldehyde. This coordination withdraws electron density from the oxygen, making the carbonyl carbon a much stronger electrophile and more susceptible to nucleophilic attack by the thiophene ring. While effective, the choice of Lewis acid can influence the product distribution; for instance, aluminum chloride is known to particularly favor the formation of diarylmethane byproducts.
Table 2: Common Lewis Acid Catalysts in Thiophene Chloromethylation
| Lewis Acid Catalyst | Chemical Formula | Typical Role/Observation |
|---|---|---|
| Zinc(II) Chloride | ZnCl₂ | Most common catalyst for Blanc chloromethylation. |
| Aluminum Trichloride | AlCl₃ | Effective catalyst, but may promote diarylmethane formation. |
| Tin(IV) Chloride | SnCl₄ | Used as an alternative to ZnCl₂ and AlCl₃. |
| Ferric Chloride | FeCl₃ | Another potential Lewis acid catalyst for the reaction. |
| Titanium Tetrachloride | TiCl₄ | Can be used as a catalyst in chloromethylation reactions. |
Challenges and Optimization in Direct Synthesis
The direct synthesis of this compound is fraught with difficulties that impact its efficiency and the purity of the final product.
A significant challenge in the direct chloromethylation of thiophene is achieving a high yield of the desired this compound. The reaction often results in a mixture of products, including the monosubstituted 2-(chloromethyl)thiophene (B1266113) and various polymeric materials. google.comgoogle.com Reports indicate that the yield of the target compound can be low, with a considerable amount (20-28%) of side products being formed, which are often difficult to separate from the desired product. google.comgoogle.com Optimizing the reaction to drive it to completion for the disubstituted product without promoting polymer formation is a delicate balance.
Chloromethylated thiophenes are known for their lability. google.com this compound, in particular, is sensitive and has a tendency to decompose. This instability can be problematic during synthesis, purification, and storage. The decomposition can sometimes be vigorous, leading to resinification and the liberation of hydrogen chloride. orgsyn.org This inherent instability necessitates careful handling and storage of the compound, often in cold and dark conditions, to prevent degradation. orgsyn.org
Once the initial chloromethylation occurs, the product itself can participate in subsequent reactions, further complicating the product mixture. These post-halogenation reactions contribute to the formation of impurities such as bis-(2-thienyl)methane and chloromethyl-bis-thienyl-methane. google.comgoogle.com These byproducts arise from the reaction of the electrophilic chloromethylated thiophene with another molecule of thiophene or a chloromethylthiophene molecule. The presence of these impurities makes the isolation of pure this compound challenging. google.com Research into the halogenation of thiophene indicates that the thiophene ring readily reacts with halogens or halogenating agents, leading to multiple substitution patterns. researchgate.net
Indirect and Analogous Synthetic Routes
To circumvent the issues associated with direct synthesis, indirect methods have been developed.
Preparation from Hydroxymethyl Precursors (e.g., 2,5-Bis(hydroxymethyl)thiophene)
An alternative and often cleaner route to this compound involves the conversion of a precursor alcohol, 2,5-Bis(hydroxymethyl)thiophene. This method avoids the harsh acidic conditions and multiple side reactions of direct chloromethylation. The conversion of the hydroxyl groups to chloromethyl groups is a standard organic transformation.
This synthesis is analogous to the preparation of 2-(chloromethyl)thiophene from 2-thiophenemethanol. chemicalbook.com A common reagent for this conversion is thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl generated. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) at a reduced temperature.
The table below outlines a representative procedure for this conversion.
| Step | Description | Reagents | Typical Conditions |
| 1 | Dissolution | The precursor, 2,5-Bis(hydroxymethyl)thiophene, is dissolved in an anhydrous solvent. | Dichloromethane |
| 2 | Reaction | Thionyl chloride is added slowly to the solution, often at 0°C. A base is included. | Thionyl Chloride, Pyridine |
| 3 | Workup | The reaction mixture is quenched with water, and the organic product is extracted. | Water, Dichloromethane |
| 4 | Purification | The crude product is purified, typically by removing the solvent under reduced pressure. | N/A |
This indirect route generally provides a purer product and avoids the formation of the complex byproduct mixtures seen in direct chloromethylation.
Radical Chlorination Techniques for Analogous Bis(chloromethyl)arenes
While direct chloromethylation is a common route to this compound, the synthesis of analogous bis(chloromethyl)arenes can also be approached through radical chlorination of the corresponding dimethylarenes. This method, however, is generally less frequently used than radical bromination with reagents like N-bromosuccinimide (NBS). tandfonline.com
The radical chlorination of dimethylarenes, including heterocyclic systems, often utilizes N-chlorosuccinimide (NCS) as the chlorine source. tandfonline.com A significant challenge in these reactions is controlling the extent of chlorination. The reaction often yields a mixture of mono-, di-, and even polychlorinated products, which complicates the isolation of the desired bis(chloromethyl) compound. tandfonline.com Research into the radical chlorination of substrates like 2,5-dimethylbenzene has shown that the difficulties in obtaining high yields of the dichlorinated product are not necessarily due to the selectivity of the radical intermediate. Instead, issues often arise from post-halogenation reactions that occur on the desired product, leading to by-products. tandfonline.com
Experimental conditions must be carefully optimized to improve the yields of the target bis(halomethyl)aryl compounds. Factors such as the stoichiometry of the chlorinating agent, reaction temperature, and initiator are critical. For instance, studies on 2,5-dimethylpyrazine (B89654) have demonstrated that while the desired α,α'-dichloride can be formed, significant amounts of the α,α,α'-trichloride and other by-products can also be generated, making purification challenging. tandfonline.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties for specific applications.
3,4-Dibromo-2,5-bis(chloromethyl)thiophene
This derivative is noted for being more stable than the parent this compound. A documented synthesis involves the chloromethylation of 3,4-dibromothiophene. kyushu-u.ac.jp In this procedure, dry hydrogen chloride (HCl) gas is passed through a stirred mixture of 3,4-dibromothiophene, paraformaldehyde, and anhydrous zinc chloride in a solvent such as carbon tetrachloride at an elevated temperature (e.g., 50°C) for several hours. kyushu-u.ac.jp The crude product is then typically dissolved in a solvent like chloroform, and the HCl gas treatment is continued to ensure the reaction goes to completion. The final product is isolated through extraction and purification. kyushu-u.ac.jp
3,4-Dimethyl-2,5-bis(chloromethyl)thiophene
While a specific, detailed experimental procedure for the synthesis of 3,4-dimethyl-2,5-bis(chloromethyl)thiophene is not extensively detailed in readily available literature, its preparation can be inferred from standard chloromethylation methods used for thiophenes. The synthesis would logically start from 2,5-dimethylthiophene (B1293386). A plausible route involves the reaction of 2,5-dimethylthiophene with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. This reaction is analogous to the synthesis of other chloromethylated thiophenes. prepchem.com
3,4-Dimethyl-2,5-bis(chloromethyl)thieno[2,3-b]thiophene
The synthesis of this more complex, fused-ring derivative is not explicitly described in the surveyed literature. The thieno[2,3-b]thiophene (B1266192) core itself can be synthesized through various multi-step sequences. nih.gov A potential synthetic strategy for 3,4-dimethyl-2,5-bis(chloromethyl)thieno[2,3-b]thiophene would likely first involve the construction of the 3,4-dimethylthieno[2,3-b]thiophene (B1223736) skeleton. Following the formation of this core structure, a double chloromethylation reaction at the 2- and 5-positions would be required. This step would likely employ chloromethylation conditions similar to those used for simpler thiophenes, involving formaldehyde, HCl, and a catalyst, though the reactivity of the fused-ring system would need to be considered to optimize reaction conditions.
Chemical Reactivity and Transformation of 2,5 Bis Chloromethyl Thiophene
Nucleophilic Substitution Reactions of the Chloromethyl Groups
The chlorine atoms in the chloromethyl groups of 2,5-Bis(chloromethyl)thiophene are readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities onto the thiophene (B33073) core.
Formation of Acetoxymethyl Derivatives
The reaction of this compound with acetate (B1210297) salts, such as sodium acetate, typically in a suitable solvent like acetic acid, leads to the formation of 2,5-bis(acetoxymethyl)thiophene. This reaction proceeds via a standard SN2 mechanism, where the acetate ion acts as the nucleophile.
A typical procedure involves heating this compound with anhydrous sodium acetate in glacial acetic acid. The resulting diacetate can be isolated after removal of the solvent and purification. This transformation is a common strategy to convert the reactive chloromethyl groups into more stable and synthetically useful acetoxy functionalities, which can be subsequently hydrolyzed to the corresponding diol.
Reaction Data for the Formation of 2,5-Bis(acetoxymethyl)thiophene
| Reactant | Reagent | Solvent | Temperature | Yield |
|---|
Hydrolysis to Hydroxymethyl Derivatives and Diols
The chloromethyl groups can be hydrolyzed to hydroxymethyl groups, yielding thiophene-2,5-dimethanol. This transformation can be achieved by heating this compound with water or aqueous base. The reaction proceeds through nucleophilic substitution where water or hydroxide (B78521) ions displace the chloride ions.
This diol is a valuable intermediate for the synthesis of polyesters and other polymers. The hydrolysis of the corresponding acetoxymethyl derivative, mentioned previously, also provides an alternative route to thiophene-2,5-dimethanol.
Reaction Data for the Hydrolysis to Thiophene-2,5-dimethanol
| Reactant | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| This compound | Water / aq. Na2CO3 | - | Reflux | Moderate to High |
Amination Reactions (e.g., with Aliphatic Amines, Pyridine)
The chloromethyl groups readily react with various amines to form the corresponding aminomethyl derivatives. With primary or secondary aliphatic amines, the reaction leads to the formation of N,N'-disubstituted-2,5-bis(aminomethyl)thiophenes. These reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride formed during the reaction.
Reaction with pyridine (B92270) results in the formation of the corresponding bis-pyridinium salt, 2,5-bis((pyridin-1-ium-1-yl)methyl)thiophene dichloride. This is a classic example of a quaternization reaction where the nitrogen atom of the pyridine acts as the nucleophile. These pyridinium (B92312) salts are often crystalline solids and can be useful as phase-transfer catalysts or as precursors for other transformations.
Reaction Data for Amination Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Aliphatic Amine (e.g., R2NH) | 2,5-Bis((dialkylamino)methyl)thiophene |
Thiocyanomethylation
The reaction of this compound with a thiocyanate (B1210189) salt, such as potassium thiocyanate, in a polar solvent like ethanol, yields 2,5-bis(thiocyanatomethyl)thiophene. This reaction introduces a thiocyanate group, which is a versatile functional group that can be further transformed into thiols, isothiocyanates, or other sulfur-containing functionalities. The reaction proceeds via a nucleophilic attack of the thiocyanate anion on the chloromethyl carbon.
Reaction Data for Thiocyanomethylation
| Reactant | Reagent | Solvent | Product |
|---|
Limitations in Cyanomethylation
While the chloromethyl groups are reactive towards many nucleophiles, attempts to directly convert this compound to 2,5-bis(cyanomethyl)thiophene by reaction with cyanide salts, such as sodium cyanide, are often met with limited success. These reactions can be complicated by side reactions and polymerization of the starting material or product under the basic conditions typically employed for cyanation. The strong basicity and nucleophilicity of the cyanide ion can lead to elimination reactions or further reactions with the thiophene ring, resulting in low yields of the desired dinitrile.
Conversion to Carbonyl Derivatives
A significant transformation of this compound is its conversion to the corresponding dicarbonyl compound, thiophene-2,5-dicarboxaldehyde. This is a valuable dialdehyde (B1249045) used in the synthesis of various conjugated polymers, dyes, and pharmaceutical compounds.
This conversion is effectively achieved using the Kröhnke reaction. The first step of this reaction involves the treatment of this compound with pyridine to form the bis-pyridinium salt. This salt is then reacted with a nitroso compound, typically p-nitrosodimethylaniline, in the presence of a base. The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product, thiophene-2,5-dicarboxaldehyde.
Reaction Data for the Kröhnke Synthesis of Thiophene-2,5-dicarboxaldehyde
| Reactant | Reagents | Product |
|---|
Reactions Leading to Ring Systems and Extended Conjugation
The bifunctional nature of this compound makes it an ideal building block for constructing larger, more complex molecular frameworks, including polycyclic systems and polymers with extended π-conjugation.
Derivatives of this compound are employed in condensation reactions to form elaborate heterocyclic structures. For instance, the corresponding diol, 2,5-bis(hydroxymethyl)thiophene (readily prepared from this compound via Sₙ2 reaction with hydroxide), can undergo acid-catalyzed condensation with pyrrole. This reaction leads to the formation of unusual 21,23-dithiaphlorins, which are complex macrocyclic compounds. orgsyn.org The crystal structure of these macrocycles reveals a significantly distorted framework due to the presence of sp³ meso carbons, highlighting the ability to create strained and unique polycyclic architectures from thiophene-based precursors. orgsyn.org
The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones. nih.govsemanticscholar.org this compound serves as an excellent precursor for a bis-Wittig reagent, enabling the extension of conjugated systems through the formation of vinylene (-CH=CH-) bridges.
The synthesis involves two key steps:
Formation of a Bis(phosphonium salt): this compound is treated with two equivalents of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). This proceeds via an Sₙ2 mechanism where the phosphorus atom acts as the nucleophile, displacing the chloride ions to form a bis(triphenylphosphonium) salt.
Generation of a Bis-ylide: The phosphonium (B103445) salt is then treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The base abstracts the acidic protons from the carbon atoms adjacent to the positively charged phosphorus, generating a bis-ylide. This ylide is a resonance-stabilized species with significant carbanionic character.
This in-situ generated bis-ylide can then react with two equivalents of an aldehyde or ketone. The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which subsequently collapses to yield the final alkene and triphenylphosphine oxide. orgsyn.org This strategy allows for the synthesis of long-chain conjugated molecules with a central thiophene unit.
| Step | Description | Reactants | Product |
| 1 | Phosphonium Salt Formation | This compound, Triphenylphosphine (2 eq.) | Thiophene-2,5-diylbis(methylene)bis(triphenylphosphonium) dichloride |
| 2 | Ylide Generation | Phosphonium Salt, Strong Base (e.g., n-BuLi) | Bis(phosphorane) / Bis-ylide |
| 3 | Wittig Olefination | Bis-ylide, Aldehyde or Ketone (2 eq.) | Thiophene with vinylene-linked substituents |
Interactive Data Table: Sequence for Vinylene Formation via Wittig Reaction
The two electrophilic chloromethyl groups of this compound can react with dinucleophiles to form macrocyclic structures known as thiophenophanes. These are a class of cyclophanes where a thiophene ring is incorporated into a macrocyclic bridge. The synthesis typically involves a bimolecular nucleophilic substitution reaction under high-dilution conditions, which favors intramolecular cyclization over intermolecular polymerization.
By varying the length and nature of the dinucleophile, a wide variety of bridged systems can be synthesized. The reaction with α,ω-dithiols, for example, leads to the formation of dithia-thiophenophanes, creating a large ring containing two thioether linkages. Similarly, reactions with α,ω-diamines yield diaza-thiophenophanes. This synthetic strategy provides a powerful tool for creating host molecules with cavities of specific sizes and shapes, which have applications in supramolecular chemistry.
| Dinucleophile | Resulting Bridged System | Bridge Linkage |
| Ethane-1,2-dithiol | Dithia[n]thiophenophane | Thioether (-S-) |
| Propane-1,3-diamine | Diaza[n]thiophenophane | Amine (-NH-) |
| Diethyl malonate (as carbanion) | Dicarbethoxy[n]thiophenophane | Carbon-Carbon (-C-) |
Interactive Data Table: Examples of Dinucleophiles for the Synthesis of Bridged Systems
Derivatives of 2,5 Bis Chloromethyl Thiophene and Their Synthesis
Carboxylic Acid and Ester Derivatives (e.g., Thiophene-2,5-dicarboxylic acid, Dimethyl Ester, Acid Chloride)
2,5-Bis(chloromethyl)thiophene serves as a potential precursor for the synthesis of thiophene-2,5-dicarboxylic acid and its derivatives, which are important intermediates in the preparation of materials like fluorescent whitening agents. google.com While various methods exist for the synthesis of these compounds, their preparation from this compound typically involves the conversion of the chloromethyl groups into carboxyl functionalities. This can be achieved through oxidation or via a two-step process involving cyanation followed by hydrolysis of the resulting dinitrile.
Thiophene-2,5-dicarboxylic acid: This compound can be synthesized through various routes, including the reaction of adipic acid with thionyl chloride. google.comchemicalbook.com Another method involves the reaction of 2,5-diiodothiophene (B186504) with n-butyllithium followed by carbonation with carbon dioxide gas. prepchem.com The direct conversion from this compound is also a recognized pathway. chemicalbook.com
Dimethyl Thiophene-2,5-dicarboxylate: The diester can be prepared by the esterification of thiophene-2,5-dicarboxylic acid with methanol. nih.gov For instance, a method involves the halogenation of a tetrahydrothiophene-2,5-dicarboxylic acid diester followed by dehydrohalogenation. google.com This process can yield various dialkyl esters, including the di-n-butyl and diisopropyl esters. google.com
Thiophene-2,5-dicarbonyl dichloride: The acid chloride is a reactive derivative used in further syntheses. It can be prepared from the corresponding dicarboxylic acid by reaction with a chlorinating agent like thionyl chloride. google.comgoogle.com The product is typically a yellowish oil or a low-melting solid. google.comsigmaaldrich.com
Table 1: Synthesis of Carboxylic Acid and Ester Derivatives
| Derivative | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| Thiophene-2,5-dicarboxylic acid | Adipic acid | Thionyl chloride, Pyridine (B92270) | google.com |
| Thiophene-2,5-dicarboxylic acid | 2,5-Diiodothiophene | n-Butyllithium, CO2 | prepchem.com |
| Thiophene-2,5-dicarboxylic acid diesters | Tetrahydrothiophene-2,5-dicarboxylic acid diester | Halogenating agent (e.g., sulfuryl chloride), Base | google.com |
Aminomethyl and Quaternary Ammonium (B1175870) Derivatives
The chloromethyl groups of this compound are susceptible to nucleophilic attack by amines, leading to the formation of aminomethyl and quaternary ammonium derivatives.
Aminomethyl Derivatives: Reaction with primary or secondary amines can displace the chloride ions to yield bis(aminomethyl)thiophenes. These reactions are fundamental for introducing nitrogen-containing functional groups onto the thiophene (B33073) core. For example, a process for synthesizing 2,5-disubstituted thiophene compounds can involve reactions to form aminomethyl groups. google.com
Quaternary Ammonium Derivatives: Tertiary amines react with this compound to form bis(quaternary ammonium) salts. mdpi.com This quaternization reaction involves the alkylation of the tertiary amine by the chloromethyl group, resulting in a positively charged nitrogen center. mdpi.com These reactions can be optimized using microwave synthesis, which often reduces reaction times compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of various quaternary ammonium salts, including those with halomethyl groups, has been explored for their biological activities. nih.gov
Thiophenevinylene and Related Conjugated Monomers
This compound is a precursor for monomers used in the synthesis of conjugated polymers. These polymers, featuring alternating thiophene and vinylene units, are of interest for their electronic and optoelectronic properties. The synthesis of these monomers often involves converting the chloromethyl groups into functionalities suitable for polymerization reactions, such as phosphonium (B103445) salts for Wittig reactions or phosphonate (B1237965) esters for Horner-Wadsworth-Emmons reactions, which can then be reacted with dialdehydes to form the vinylene linkages.
Alternatively, monomers for Suzuki polycondensation, such as 2,5-thiophenebis(boronic acid) derivatives, can be prepared, leading to the synthesis of high molecular weight thiophene-containing conjugated polymers. researchgate.netrsc.org Cross-coupling reactions, like the Kumada–Tamao–Corriu reaction, are also employed to synthesize thiophene-based monomers by coupling thienyl Grignard reagents with aryl halides. nih.gov
Dithia-Bridged Cyclophanes
This compound and its analogues are key starting materials for the synthesis of dithia-bridged cyclophanes. These macrocyclic compounds incorporate the thiophene ring into a larger, bridged structure.
The synthesis typically involves a high-dilution coupling reaction between a bis(chloromethyl) derivative and a dithiol. For instance, 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene, a fused thiophene derivative, is reacted with dithiols like 1,3-bis(mercaptomethyl)benzene in the presence of a base such as potassium carbonate in dimethylformamide (DMF). beilstein-journals.org This reaction leads to the formation of [3.3]dithia-bridged cyclophanes. beilstein-journals.orgnih.gov The resulting structures have been studied for their conformational properties using techniques like dynamic NMR analysis and X-ray crystallography. beilstein-journals.orgnih.gov
Table 2: Synthesis of a Dithia-Bridged Cyclophane
| Precursors | Reagents and Conditions | Product Class | Reference |
|---|
Bis(glycine) and Amino Acid Analogues
The reactive chloromethyl groups can be used to alkylate amino acids, creating thiophene-based amino acid analogues. By reacting this compound with two equivalents of glycine (B1666218) or a protected glycine ester, a bis(glycine) derivative can be synthesized. This reaction proceeds via nucleophilic substitution, where the amino group of glycine displaces the chloride atoms. Such derivatives are of interest for their potential biological activities and as ligands for metal coordination.
Thieno[2,3-d]pyrimidinone Derivatives
The synthesis of thieno[2,3-d]pyrimidines, which are bio-isosteres of purines, typically starts from thiophene precursors that are functionalized at the 2 and 3 positions. nih.gov A common precursor is a methyl 2-aminothiophene-3-carboxylate. ijacskros.com The pyrimidine (B1678525) ring is then constructed onto the thiophene ring through cyclization reactions. jisciences.comresearchgate.net For example, reaction with urea (B33335) can lead to dihydroxy-thieno[2,3-d]pyrimidines, which can be further functionalized. ijacskros.com While this compound is not a direct or common starting material for this specific fused ring system due to its substitution pattern, it could potentially be converted through a multi-step process involving functionalization of the 3 and 4 positions.
Thienosultine Derivatives (from Chlorinated Analogues)
Thienosultines, which are thiophene-fused sultines (cyclic sulfinic esters), can be prepared from chlorinated analogues of this compound. Specifically, 2,5-disubstituted-3,4-bis(chloromethyl)thiophenes are used as precursors.
The synthesis involves the reaction of these dichlorides with Rongalite (sodium formaldehyde (B43269) sulfoxylate). nycu.edu.tw This reaction forms the sultine ring fused to the thiophene core. For example, 2,5-Dichloro-3,4-bis(chloromethyl)thiophene reacts with Rongalite to yield the corresponding thienosultine. nycu.edu.tw These thienosultines are valuable as precursors for non-Kekulé biradicals, which can be trapped by dienophiles in thermal reactions. nycu.edu.tw Upon heating, the sultines extrude sulfur dioxide to generate the reactive biradical intermediate. nycu.edu.tw
Other Specific Functionalizations (e.g., Bis(butoxycarbonyl)-thiophene, Bis(phenoxycarbonyl)-thiophene)
Beyond the more common modifications, the chloromethyl groups of this compound serve as versatile handles for introducing a variety of other functional groups, including ester moieties. The synthesis of diesters such as bis(butoxycarbonyl)-thiophene and bis(phenoxycarbonyl)-thiophene typically proceeds through a two-step sequence involving the oxidation of the chloromethyl groups to carboxylic acids, followed by esterification.
This pathway first involves the conversion of this compound to the key intermediate, thiophene-2,5-dicarboxylic acid (TDCA). This transformation can be accomplished using strong oxidizing agents capable of converting benzylic-type halides to carboxylic acids.
Once synthesized, thiophene-2,5-dicarboxylic acid can be esterified with the desired alcohol, such as n-butanol or phenol (B47542), to yield the target diester derivatives. This esterification is a standard and widely used reaction in organic synthesis.
Synthesis of Bis(butoxycarbonyl)-thiophene
The preparation of dibutyl thiophene-2,5-dicarboxylate, also known as bis(butoxycarbonyl)-thiophene, is achieved through the esterification of thiophene-2,5-dicarboxylic acid with n-butanol. While various esterification protocols exist, one documented method involves the reaction of a precursor with n-butanol at elevated temperatures. google.com In a related synthesis, n-butanol was added to a reaction mixture and stirred for six hours at 80°C to yield the desired di-n-butyl ester. google.com The yield for this specific transformation was reported to be 93.3%. google.com
Interactive Data Table: Synthesis of Dibutyl thiophene-2,5-dicarboxylate
| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Thiophene-2,5-dicarboxylic acid precursor | n-Butanol | 80°C | 6 hours | Dibutyl thiophene-2,5-dicarboxylate | 93.3% | google.com |
Synthesis of Bis(phenoxycarbonyl)-thiophene
Similarly, bis(phenoxycarbonyl)-thiophene (diphenyl thiophene-2,5-dicarboxylate) can be synthesized from thiophene-2,5-dicarboxylic acid and phenol. Standard esterification methods, such as Fischer esterification using an acid catalyst, can be employed. Alternatively, the dicarboxylic acid can be converted to the more reactive thiophene-2,5-dicarbonyl dichloride. google.com This acid chloride can then readily react with phenol in the presence of a base to form the diphenyl ester. While the synthesis of diphenyl esters from related starting materials is known, specific reaction conditions and yields for the direct synthesis from thiophene-2,5-dicarboxylic acid require further investigation based on established esterification principles. google.com
Polymer Chemistry and Functional Materials Applications
Synthesis of Conjugated Thiophene-Based Polymers
Conjugated polymers derived from 2,5-Bis(chloromethyl)thiophene, most notably poly(thienylene vinylene) (PTV), are of significant interest due to their electrical conductivity and optical properties. The synthesis of these materials can be achieved through several distinct routes, each offering unique advantages in terms of processability, polymer structure, and final properties.
A prominent strategy for the synthesis of insoluble and intractable conjugated polymers like PTV involves the use of a soluble precursor polymer. scilit.comresearchgate.netrsc.org This two-step method allows for the processing of the polymer in its soluble precursor form, such as casting into thin films or drawing into fibers, before conversion to the final conjugated polymer.
In a typical precursor route involving this compound, the monomer is first converted into a more stable and soluble polyelectrolyte precursor. This is often achieved by reacting it with a suitable nucleophile, such as a sulfide, to form a water-soluble polysulfonium salt. This high-molecular-weight precursor polymer can then be purified and processed. The final conjugated poly(thienylene vinylene) is obtained by a thermal or chemical elimination reaction, which removes the leaving group and creates the vinylene double bonds, resulting in a fully conjugated and insoluble polymer film. This method is analogous to the well-established Wessling route for poly(p-phenylene vinylene) (PPV) synthesis. scilit.comresearchgate.net
Electrochemical polymerization is a direct method to synthesize conjugated polymer films on an electrode surface. researchgate.netdtic.mil For thiophene-based monomers, this process typically involves the oxidative coupling of monomer units. While direct electrochemical polymerization of this compound is not as commonly reported as for other thiophene (B33073) derivatives, the general principle involves the application of an electrical potential to a solution containing the monomer and a supporting electrolyte. researchgate.netdtic.mil
The polymerization is initiated by the oxidation of the thiophene monomer at the anode, forming radical cations. These reactive species then couple to form dimers, which are subsequently re-oxidized and continue to propagate the polymer chain. The resulting polymer film deposits onto the electrode surface. The presence of the chloromethyl groups would be expected to influence the oxidation potential and the properties of the resulting polymer.
Cross-coupling reactions are a powerful tool for the synthesis of conjugated polymers with well-defined structures. researchgate.net One such strategy applicable to this compound is the Wittig reaction, which is renowned for its ability to form carbon-carbon double bonds. clockss.orgorganic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org
In this approach, this compound is first converted into a phosphonate (B1237965) intermediate, typically a bis(phosphonium salt) or a bis(phosphonate ester). This is achieved by reacting it with a phosphine (B1218219), such as triphenylphosphine (B44618). The resulting phosphonium (B103445) salt can then be deprotonated with a strong base to form a bis-ylide. The polymerization proceeds via a Wittig condensation reaction between this bis-ylide and a dialdehyde (B1249045) comonomer. This method allows for the precise construction of alternating copolymers with vinylene linkages. clockss.org
The formation of poly(thienylene vinylene) from precursors derived from this compound can proceed through different mechanisms depending on the specific precursor and reaction conditions.
Studies on the polymerization of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, a bissulfonium salt precursor derived from this compound, have indicated the involvement of a free radical polymerization mechanism. acs.org The polymerization is accelerated by radical initiators and inhibited by radical scavengers. This suggests that the elimination of the sulfonium (B1226848) leaving group can generate a reactive intermediate that polymerizes via a free radical chain-growth process. acs.orgmdpi.com
The key step in the conversion of the bissulfonium salt precursor to the conjugated polymer is a 1,6-elimination reaction. Kinetic studies have shown that this elimination proceeds via an irreversible unimolecular conjugate base (E1cb) mechanism. acs.org In this process, a base removes a proton from the carbon adjacent to the sulfonium group, forming a carbanion intermediate. The subsequent elimination of the leaving group (a sulfide) generates the vinylene double bond. This elimination step initiates the polymerization process, leading to the formation of the conjugated poly(thienylene vinylene). acs.orgmdpi.comresearchgate.net
Interactive Data Tables
Table 1: Polymerization Methods for Thiophene-Based Polymers
| Polymerization Method | Monomer/Precursor derived from this compound | Key Reagents/Conditions | Resulting Polymer |
| Precursor Polymer Route | Bis(sulfonium) salt | Base, Heat | Poly(thienylene vinylene) |
| Electrochemical Polymerization | This compound | Electrical potential, Supporting electrolyte | Poly(this compound) |
| Wittig Reaction | Bis(phosphonium salt) | Dialdehyde, Base | Alternating poly(thienylene vinylene) copolymer |
Polymerization Mechanisms
Role of Intermediate Formation (e.g., 2,5-dihydrothiophene (B159602) intermediate)
The polymerization of thiophene derivatives can proceed through various mechanisms, often involving the formation of reactive intermediates. In certain polymerization reactions starting from precursors like 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, a 2,5-dihydrothiophene intermediate is formed. acs.org Kinetic and product studies have revealed that the formation of this intermediate can proceed via a 1,6-elimination reaction. acs.org The subsequent polymerization of this intermediate can then proceed through a free radical mechanism. acs.org The formation and reaction of such intermediates are crucial in determining the final structure and properties of the resulting polymer.
Advanced Electronic and Optoelectronic Materials
Polythiophenes and their derivatives, synthesized from monomers like this compound, are integral components in a wide array of advanced electronic and optoelectronic devices. cmu.edu Their tunable conductivity, photoluminescence, and charge transport characteristics make them suitable for applications ranging from light-emitting diodes to sensors. nih.gov
Application in Organic Light-Emitting Diodes (OLEDs)
Thiophene-based polymers are widely used in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The electronic and optical properties of polythiophenes can be fine-tuned by modifying the polymer's structure, such as the degree of polymerization and the nature of substituents. mdpi.com For instance, introducing a five-membered thiophene ring as a π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters can lead to efficient, narrowband green emission. rsc.org This results in OLEDs with high external quantum efficiencies and reduced efficiency roll-off at high luminance. rsc.org The color of the emitted light can be adjusted by controlling the polymer's chain length and by adding different substituent groups. mdpi.com
Development of Organic Thin Film Transistors (OTFTs)
Organic Thin Film Transistors (OTFTs) are a key component of flexible and low-cost electronics. pkusz.edu.cn Polythiophenes and their derivatives are among the most promising materials for the semiconductor channel in OTFTs due to their high charge carrier mobility and environmental stability. pkusz.edu.cnd-nb.info For example, semiconductors based on thiophene-anthracene oligomers have demonstrated high field-effect mobilities and on/off current ratios, along with significantly improved stability compared to other organic semiconductors. pkusz.edu.cn The performance of these transistors is critically dependent on the molecular packing and thin-film morphology of the organic semiconductor. pkusz.edu.cn
Fabrication of Chemical and Biosensors
The sensitivity of the electronic properties of thiophene-based polymers to their environment makes them excellent candidates for chemical and biological sensors. nih.gov These sensors operate by detecting changes in fluorescence or color upon interaction with a specific analyte. nih.gov For instance, thiophene-based chemosensors have been developed for the selective detection of metal ions like mercury(II). pdx.edu The design of these sensors often involves incorporating specific recognition sites that can selectively bind to the target analyte, leading to a measurable optical or electronic response. nih.govpdx.edu
Structure-Property Relationships in Polythiophenes
The physical and electronic properties of polythiophenes are intrinsically linked to their molecular structure. Key structural parameters that influence these properties include the regioregularity of the polymer chain, the nature of the side chains, and the degree of π-conjugation.
The arrangement of the monomer units within the polymer chain, known as regioregularity, has a profound impact on the material's properties. Head-to-tail (HT) coupled poly(3-alkylthiophenes) exhibit higher crystallinity and charge carrier mobility compared to their regiorandom counterparts. nih.gov The synthesis of regioregular polythiophenes can be achieved through methods like the McCullough method, which utilizes a regiospecific metalation and cross-coupling polymerization. nih.govpkusz.edu.cn
The side chains attached to the thiophene backbone also play a crucial role in determining the polymer's solubility, processability, and solid-state packing. Increasing the length of alkyl or alkoxy substituents at the 3-position of the thiophene ring can improve the solubility and electronic properties of the resulting polythiophenes. nih.gov Furthermore, the introduction of specific functional groups into the side chains can be used to tune the material's optical and electronic properties for specific applications. rsc.org
The table below summarizes the relationship between key structural features of polythiophenes and their resulting properties and applications.
| Structural Feature | Influence on Properties | Resulting Applications |
| Regioregularity | Affects crystallinity, π-stacking, and charge carrier mobility. Higher regioregularity generally leads to improved electronic performance. | High-performance OTFTs, Photovoltaics |
| Side Chain Nature | Determines solubility, processability, and solid-state morphology. Can be used to tune electronic and optical properties. | Solution-processable devices, Sensors |
| Degree of Polymerization | Influences the extent of π-conjugation and the material's band gap. Affects the color and efficiency of light emission. | OLEDs with tunable emission colors |
| Introduction of Heteroaromatic Rings | Can improve solubility and modify electronic characteristics. | Functional materials with tailored properties |
Electronic Structure and Band Gap Engineering
The electronic properties of polythiophenes, such as those synthesized from this compound, are defined by their π-conjugated backbone. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy band gap (Egap), are critical parameters that dictate the material's optical and electronic behavior. These properties are intrinsically linked to the degree of π-electron delocalization along the polymer chain.
Band gap engineering is a key strategy for tailoring polythiophenes for specific applications, such as organic photovoltaics and light-emitting diodes. As the degree of polymerization increases, the LUMO energy tends to decrease while the HOMO energy increases, leading to a smaller band gap; for polythiophene, this value approaches 2.0 eV as the polymer chain lengthens. The introduction of substituents onto the thiophene ring offers a powerful method for fine-tuning these electronic levels.
Key strategies for band gap engineering include:
Substituent Effects : Attaching electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) to the polymer backbone can modify the HOMO and LUMO energy levels. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower both the HOMO and LUMO levels.
Copolymerization : Creating donor-acceptor (D-A) copolymers is a highly effective approach. By alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, strong intramolecular charge transfer can be induced, significantly lowering the band gap. For example, copolymers incorporating units like benzodithiophene (donor) and thieno[3,4-b]thiophene (B1596311) (acceptor) have achieved band gaps as low as 1.5-1.6 eV. cmu.edu
Structural Planarity : Increasing the planarity of the polymer backbone enhances π-orbital overlap and electron delocalization, which typically results in a lower band gap. Fusing thiophene rings to create structures like thienothiophenes can enforce a more planar conformation. rsc.org
The table below illustrates how different structural modifications affect the electronic properties of thiophene-based polymers.
| Polymer/Oligomer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| Poly(3-hexylthiophene) (P3HT) | -4.9 | -2.19 | ~2.2 |
| T2 (2,2'-Bithiophene) | -6.7 | -1.2 | 5.5 |
| PN40DPP | -5.13 | -3.33 | 1.80 (electrochemical) |
| P1 (BDT-TT Copolymer) | -4.90 | -3.20 | 1.62 |
| P15 (BDT-based Copolymer) | -5.33 | -3.5 | 1.51 |
| P25 (TPD-based Copolymer) | -5.40 | -3.40 | 1.82 |
This table compiles data from multiple sources to show representative values. Actual values can vary with measurement conditions. cmu.eduacs.orgnih.gov
Charge Carrier Generation and Doping Mechanisms (Oxidative and Reductive Doping)
The conductivity of polythiophenes can be dramatically increased by several orders of magnitude through a process called doping. Doping involves introducing charge carriers (holes or electrons) into the conjugated system without altering the primary chemical structure. This can be achieved through chemical or electrochemical means.
Oxidative Doping (p-type): This is the most common form of doping for polythiophenes. It involves the removal of an electron from the polymer's π-system, typically by exposure to an oxidizing agent (p-dopant) like iodine or 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). This process creates a positively charged radical cation, known as a polaron , which is a mobile charge carrier. Further oxidation can lead to the formation of a spin-less dication called a bipolaron . These generated holes are the primary charge carriers, leading to p-type conductivity. mdpi.comacs.org
Reductive Doping (n-type): This process involves the addition of an electron to the polymer's π-system, creating a radical anion (polaron). This requires a reducing agent (n-dopant) and is generally more challenging for polythiophenes due to the relatively high energy of their LUMO, making them susceptible to degradation in the presence of oxygen and moisture. mdpi.com
The interaction between the polymer and the dopant can proceed via two primary mechanisms: acs.orgresearchgate.net
Integer Charge Transfer (ICT): This involves the complete transfer of an electron from the polymer to the p-dopant (or from the n-dopant to the polymer). This creates fully formed, dissociated ions and results in mobile charge carriers (polarons) that are delocalized along the polymer backbone. researchgate.netresearchgate.net This mechanism is associated with higher electrical conductivities. researchgate.net
Charge-Transfer Complex (CTC): In this mechanism, the polymer and dopant form a complex where charge is only partially transferred. The frontier orbitals of the host and dopant interact, but the resulting charge carriers are more localized within the hybridized orbitals of the complex. acs.orgresearchgate.net Generating mobile charge carriers from a CTC often requires additional thermal or optical energy. acs.org
The prevailing mechanism depends on factors such as the specific polymer, the dopant used, and the material's microstructure. researchgate.net For instance, studies on poly(3-alkylchalcogenophenes) doped with F4TCNQ have shown that the dopant's location within the polymer film—either intercalated between π-stacked backbones (favoring CTC) or in the alkyl side-chain region (favoring ICT)—determines the doping outcome. researchgate.netresearchgate.net
Influence of Aromatic Resonance Energy on Polymerization and Electronic Properties
The aromaticity of the thiophene ring plays a fundamental role in the properties of the resulting polymers. Aromatic resonance energy is a measure of the thermodynamic stability of a conjugated cyclic system compared to a hypothetical localized structure. Thiophene possesses a significant resonance energy, which contributes to the stability and electronic characteristics of polythiophene.
The resonance energy influences several key aspects:
Electronic Properties : The delocalization of π-electrons, which is the basis of aromaticity, is also what enables charge transport along the polymer backbone. However, the very stability conferred by aromaticity means that overcoming this resonance energy is necessary for electrons to delocalize into the polymer backbone during polymerization and charge transport. rsc.org
Effect of Fused Rings : When thiophene rings are fused, as in thienothiophenes, the resonance stabilization energy of the fused ring system is larger than that of a single thiophene ring. This increased stability can make the delocalization of electrons from the aromatic ring into the polymer backbone less favorable, which in turn influences the HOMO energy level and ionization potential of the polymer. rsc.org For instance, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) has a higher ionization potential than poly(3-hexylthiophene) (P3HT), partly because the greater resonance energy of the thienothiophene unit reduces electron density donation to the backbone. rsc.org
The fusion position of the thiophene ring (b- or c-position) also has a strong impact on the electronic properties and aromaticity of the resulting molecule, a concept that extends to the design of complex conjugated systems. mdpi.com
Impact of Polymer Film Morphology on Device Performance
Key morphological factors affecting device performance include:
Crystallinity and Order : Higher crystallinity and long-range order in polymer films are strongly correlated with higher charge carrier mobility. scispace.com Ordered domains allow for efficient intermolecular charge hopping between adjacent polymer chains.
Substrate Interactions : The chemistry of the substrate surface on which the polymer film is cast plays a crucial role in determining the resulting morphology. researchgate.netscispace.com For example, treating a silicon oxide surface with hydrophobic agents like octyltrichlorosilane (OTS) can lead to the formation of larger, more ordered crystalline domains in polymers like pBTTT, resulting in a significant increase in charge carrier mobility compared to films cast on untreated oxide surfaces. researchgate.netscispace.com
Film Roughness : The roughness of the dielectric substrate can disrupt the ordering of the polymer film. For highly crystalline polymers like pBTTT, a root-mean-square (RMS) dielectric roughness greater than 0.5 nm can cause significant morphological changes and a substantial reduction in charge carrier mobility.
Processing Conditions : Annealing the polymer film (heating it, sometimes into a liquid crystal phase) can promote molecular reorganization and improve crystallinity, which typically enhances device performance. The deposition technique, such as spin-coating or oxidative chemical vapor deposition (oCVD), also impacts the film's conjugation length, chain distortion, and surface roughness.
The following table summarizes the effect of substrate treatment on the charge carrier mobility of a high-performance polythiophene.
| Polymer | Substrate | Annealing | Charge Carrier Mobility (cm²/Vs) |
| pBTTT | Bare SiO₂ | Yes | Lower |
| pBTTT | OTS-treated SiO₂ | Yes | Higher (substantial increase) |
| pBTTT | Smooth Dielectric (<0.5 nm RMS) | Yes | ~0.02 |
| pBTTT | Rough Dielectric (>0.78 nm RMS) | Yes | Drops significantly |
Data compiled from studies on poly(2,5-bis(3-dodecylthiophene-2-yl)thieno[3,2-b]thiophene) (pBTTT). researchgate.net
Rational Design of Hydrophilic Conjugated Polymers
While many high-performance conjugated polymers like P3HT are hydrophobic, there is growing interest in developing water-soluble or water-dispersible (hydrophilic) versions for applications in bioelectronics, sensors, and aqueous media processing. The rational design of such polymers involves modifying the chemical structure to introduce polarity without disrupting the π-conjugated backbone essential for electronic functionality.
The primary strategy is side-chain engineering , which involves attaching hydrophilic functional groups to the thiophene monomer before polymerization. Common hydrophilic side chains include:
Oligo(ethylene glycol) (OEG) Chains : These side chains are highly effective at imparting water solubility. They can also lead to improved material properties, such as red-shifted absorption, shorter π-π stacking distances, and higher charge carrier mobility compared to their alkyl counterparts.
Ionic Groups : Incorporating ionic functionalities like carboxylic acids, amines, or quaternary ammonium (B1175870) salts can render the polymers water-soluble. acs.orgresearchgate.net Cationic polythiophenes, for example, can interact electrostatically with negatively charged biological membranes, making them useful for antimicrobial applications. researchgate.net
Zwitterions : Side chains containing zwitterionic groups, such as sulfobetaines, create highly polar materials that are hydrophilic and responsive to salts. researchgate.net The proximity of these polar groups to the polymer backbone can influence the ionization potential and band gap. researchgate.net
Another approach involves creating amphiphilic block copolymers , where a hydrophobic block (like P3HT) is combined with a hydrophilic block. These materials can self-assemble into well-defined nanostructures, such as micelles or vesicles, in aqueous solutions.
The introduction of hydrophilic side chains not only alters solubility but can also influence the polymer's electronic properties, morphology, and even its reactivity during synthesis. scispace.com Therefore, a careful balance must be struck between achieving hydrophilicity and maintaining the desired electronic and charge-transport characteristics.
Applications in Organic Synthesis and Broader Chemical Fields
A Versatile Intermediate for Chemical Synthesis
The reactivity of the two chloromethyl groups in 2,5-Bis(chloromethyl)thiophene makes it a highly valuable precursor for introducing the thiophene-2,5-dimethylene moiety into larger molecular frameworks. This adaptability has cemented its role as a key intermediate in various synthetic pathways.
Gateway to Functionalized Thiophene (B33073) Derivatives
This compound serves as an accessible entry point for the creation of a diverse range of functionalized thiophene derivatives. The chlorine atoms in the chloromethyl groups are readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups onto the thiophene core. This reactivity allows for the synthesis of compounds with tailored electronic and structural properties for applications in materials science and medicinal chemistry. For instance, it is a key intermediate in the synthesis of various thiophene derivatives with applications ranging from pharmaceuticals to materials science.
A Building Block for Heterocyclic Architectures
The bifunctional nature of this compound makes it an ideal building block for the construction of more complex heterocyclic systems. By reacting with dinucleophiles, it can participate in cyclization reactions to form fused ring systems containing the thiophene nucleus. Thiophenes are essential heterocyclic compounds frequently utilized as foundational structures in the development of numerous agrochemicals and pharmaceuticals.
Crafting Complex Molecular Structures
The strategic use of this compound has enabled the synthesis of sophisticated molecular architectures with unique three-dimensional shapes and properties.
The Synthesis of Thienothiophenophanes
A notable application of this compound is in the synthesis of thienothiophenophanes. These are a class of cyclophanes where a thiophene ring is bridged by another aromatic or aliphatic chain. The synthesis often involves the reaction of this compound with a dithiol under high dilution conditions to favor intramolecular cyclization. The resulting macrocyclic structures have interesting host-guest chemistry and electronic properties.
A Pathway to Conformationally Constrained Amino Acid Analogues
While direct synthesis from this compound is not extensively documented, the thiophene scaffold it provides is a key component in the design of conformationally constrained amino acid analogues. These modified amino acids are crucial in peptidomimetics and drug design as they help to lock the peptide backbone into specific conformations, which can lead to enhanced biological activity and selectivity. The rigid thiophene ring, when incorporated into an amino acid structure, can significantly restrict conformational freedom. The synthesis of such analogues often involves multi-step sequences where a thiophene derivative, potentially originating from this compound, is elaborated to include the necessary amino and carboxylic acid functionalities. For example, novel non-proteinogenic constrained delta amino acids containing a cyclobutane ring have been synthesized, highlighting the importance of cyclic structures in restricting conformational flexibility. nih.gov
Role in Catalytic Systems and Processes
The thiophene moiety is a known component in the design of ligands for transition metal catalysts. While direct applications of this compound in catalysis are not extensively reported, its derivatives hold significant potential. The chloromethyl groups can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur, thereby creating novel ligands.
These thiophene-based ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic properties of the thiophene ring can influence the catalytic activity of the metal center. For instance, thiophene-derived mixed ligand metal complexes have been synthesized and investigated for their catalytic, antibacterial, and antioxidant activities. rsc.orgjcchems.com Furthermore, polymers derived from thiophene derivatives can also find applications as catalyst supports, where the thiophene units can play a role in modulating the catalytic process.
Below is a table summarizing the key applications of this compound in organic synthesis:
| Application Area | Specific Role of this compound | Resulting Molecular Structures |
| Functionalized Thiophenes | Versatile synthetic intermediate | Thiophene derivatives with diverse functionalities |
| Heterocyclic Systems | Building block for cyclization reactions | Fused heterocyclic systems containing a thiophene ring |
| Complex Architectures | Precursor for macrocyclization | Thienothiophenophanes |
| Medicinal Chemistry | Scaffold for rigid analogues | Potential precursor to conformationally constrained amino acids |
| Catalysis | Precursor for ligand synthesis | Thiophene-based ligands for transition metal catalysts |
Hydrogen Production
This compound serves as a key starting material in the synthesis of ligands for metal complexes that exhibit photocatalytic activity, particularly in the context of hydrogen production. The pathway to these functional materials involves a series of synthetic transformations.
Initially, this compound can be oxidized to form thiophene-2,5-dicarbaldehyde. This transformation can be achieved through methods like the Sommelet reaction. The resulting dialdehyde (B1249045) is a crucial intermediate.
This thiophene-2,5-dicarbaldehyde can then be reacted with thiosemicarbazide to yield thiophene-2,5-bis(thiosemicarbazone). This ligand is capable of coordinating with various metal ions. For instance, complexes of this ligand with Nickel(II) and Copper(II) have been investigated for their potential in photocatalytic hydrogen evolution. These metal complexes can act as photosensitizers, absorbing light and facilitating the transfer of electrons necessary for the reduction of protons to molecular hydrogen. The thiophene moiety plays a crucial role in the electronic properties of the resulting metal complex, contributing to its ability to participate in photoredox processes.
Intermediates for Downstream Synthesis
The reactivity of the chloromethyl groups makes this compound a valuable intermediate for the synthesis of a wide array of downstream products, including compounds with pharmaceutical relevance, dyes, and specialized reagents for asymmetric synthesis.
Precursors for Pharmaceutically Relevant Compounds
While not always a direct starting material in the final steps, this compound can be a precursor to key intermediates in the synthesis of pharmaceutically active compounds.
Furthermore, the thiophene scaffold is a common feature in various antimycobacterial agents. The development of new drugs to combat tuberculosis and other mycobacterial infections is an ongoing area of research. Thiophene derivatives have shown promise in this field, and this compound represents a potential starting point for the synthesis of novel thiophene-based compounds with antimycobacterial activity. The chloromethyl groups can be converted to a variety of other functional groups, allowing for the exploration of a wide chemical space in the search for new and effective treatments.
Synthetic Routes to Dyes
The thiophene ring is a known chromophore and is incorporated into various dye structures to influence their color and properties. While direct utilization of this compound in common dye synthesis pathways is not extensively documented in readily available literature, its derivatives can serve as precursors.
For instance, the chloromethyl groups can be transformed into amine or hydroxyl functionalities, which are common in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- linkage, are a large and important class of colorants. The synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. By functionalizing this compound to introduce these necessary groups, it can be integrated into the synthesis of novel thiophene-containing azo dyes with potentially unique coloristic and fastness properties.
Reagents in Asymmetric Synthesis
In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, the development of effective chiral ligands is paramount. This compound can serve as a scaffold for the synthesis of such ligands.
The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of chiral moieties. For example, reaction with chiral amines or phosphines can lead to the formation of chiral bidentate ligands. These ligands, featuring a thiophene backbone, can then be coordinated to a metal center to create a chiral catalyst.
A more established, albeit indirect, route involves the oxidation of this compound to thiophene-2,5-dicarboxylic acid. This dicarboxylic acid is a versatile precursor for the synthesis of chiral bis(oxazoline) (BOX) and bis(phosphine) ligands. These C2-symmetric ligands are widely used in a variety of metal-catalyzed asymmetric reactions, such as Diels-Alder reactions, aldol reactions, and hydrogenations, often affording high levels of enantioselectivity. The thiophene core in these ligands can influence the electronic and steric properties of the resulting catalyst, thereby affecting its activity and selectivity.
Advanced Research Perspectives and Methodologies
Kinetic and Mechanistic Investigations of Reactions Involving 2,5-Bis(chloromethyl)thiophene and Its Derivatives
Kinetic and mechanistic studies are fundamental to understanding the reactivity of this compound. These investigations provide insights into reaction rates, the influence of reaction conditions, and the specific pathways through which transformations occur. For instance, studies on the polymerization of related bis(sulfonium) salts derived from this compound have revealed that the reaction proceeds through an (E1cb)irr mechanism. acs.orgacs.org The rate of the elimination reaction is influenced by the nature of the aromatic ring, with changes from phenyl to thiophene (B33073) affecting the subsequent polymerization. acs.org
Techniques such as stopped-flow UV-Vis spectroscopy can be employed to measure reaction rates under various temperatures and in different solvents, providing valuable data on the kinetics of reactions involving thiophene derivatives. The study of polymerization reactions of similar compounds has also been monitored, indicating a free radical polymerization mechanism in some cases. acs.org
Elucidation of Reaction Pathways and Intermediates (e.g., Biradical, Ionic)
The elucidation of reaction pathways and the identification of transient intermediates are critical for a comprehensive understanding of the chemical behavior of this compound. Research on analogous systems suggests that reactions can proceed through various intermediates, including biradical and ionic species.
In the context of polymerization, studies on derivatives like 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride have shown that the reaction proceeds via a 2,5-dihydrothiophene (B159602) intermediate. acs.org The detection of an electron spin resonance (ESR) signal in the reaction mixture points towards a free radical polymerization mechanism. acs.org This suggests the involvement of biradical species in the propagation steps.
Furthermore, the reactivity of the chloromethyl groups in nucleophilic substitution reactions implies the formation of carbocationic intermediates, highlighting the role of ionic pathways. The stability and subsequent reactions of these intermediates are influenced by the electronic properties of the thiophene ring.
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry provides powerful tools to complement experimental studies by offering detailed insights into the electronic structure, conformation, and reactivity of this compound and its derivatives at the molecular level.
Quantum-Chemical Calculations on Electronic Structure
Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of thiophene-containing molecules. dntb.gov.ua These calculations can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic and optical properties of these materials. dntb.gov.uauni-halle.de For instance, studies on donor-acceptor-donor (D-A-D) small molecules incorporating thiophene units have utilized DFT to understand their ground-state electronic structure and the evolution of diradical character. nih.gov
Energy Minimization and Conformational Analysis
Understanding the three-dimensional structure and conformational preferences of this compound is essential for predicting its reactivity and how it packs in the solid state. Energy minimization calculations can identify the most stable conformations of the molecule. dntb.gov.ua For related systems, conformational analysis has been performed to understand the spatial arrangement of substituents and its impact on biological activity or material properties. cdnsciencepub.com
Analysis of Spin Density and Total Atomic Charge for Intermediates
For reactions involving radical intermediates, computational methods can be used to analyze the spin density distribution. This analysis helps to identify the location of the unpaired electron(s) within the molecule, providing crucial information about the reactivity of the radical species. acs.org Similarly, the calculation of total atomic charges for reaction intermediates can shed light on the charge distribution and help to rationalize the observed reaction pathways. acs.org Such calculations have been performed for intermediates in the polymerization of related thiophene derivatives. acs.org
Spectroscopic and Characterization Techniques in Research
A suite of spectroscopic and analytical techniques is indispensable for the characterization of this compound, its derivatives, and the intermediates formed during reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized compounds. mdpi.com These techniques provide detailed information about the chemical environment of the protons and carbon atoms in the molecule. mdpi.com
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of compounds, which aids in their identification and structural elucidation.
Infrared (IR) Spectroscopy : IR spectroscopy is valuable for identifying the presence of specific functional groups, such as the C-Cl stretching vibrations in the chloromethyl groups.
UV-Vis-NIR Spectroscopy : This technique is used to study the electronic absorption and emission properties of thiophene-based materials. uni-halle.de It provides information about the electronic transitions and the bandgap of conjugated systems.
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (or ESR) spectroscopy is a powerful tool for detecting and characterizing paramagnetic species, such as radical ions that may be generated electrochemically or as reaction intermediates. acs.orguni-halle.de
The table below summarizes the key spectroscopic techniques and their applications in the study of this compound and related compounds.
| Technique | Application | Information Obtained |
| NMR Spectroscopy | Structural elucidation of starting materials and products. | Chemical shifts, coupling constants, and connectivity of atoms. |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | Molecular ion peak and characteristic fragment ions. |
| IR Spectroscopy | Functional group identification. | Vibrational frequencies corresponding to specific bonds (e.g., C-Cl). |
| UV-Vis-NIR Spectroscopy | Investigation of electronic properties. | Absorption and emission maxima, electronic bandgap. |
| EPR Spectroscopy | Detection and characterization of radical species. | g-value, hyperfine coupling constants, confirming the presence of unpaired electrons. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule.
In the ¹H NMR spectrum, the symmetrical nature of this compound results in a simplified pattern. The protons on the thiophene ring typically appear as a singlet, indicating their chemical equivalence. The protons of the two chloromethyl (–CH₂Cl) groups also give rise to a distinct singlet. For a related isomer, 3,4-Bis(chloromethyl)-2,5-dimethylthiophene, the methylene (B1212753) (–CH₂) protons of the chloromethyl groups appear as a singlet at approximately δ 4.60 ppm. wku.edu
The ¹³C NMR spectrum provides information on the carbon framework. One would expect distinct signals for the two equivalent aromatic carbons (C3 and C4), the two equivalent carbons bearing the chloromethyl groups (C2 and C5), and the carbon of the chloromethyl groups. In derivatives like 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, the carbon signals are well-resolved and provide a complete picture of the molecular backbone. researchgate.net The study of various substituted thiophene derivatives by ¹³C NMR spectroscopy allows for a detailed analysis of substituent effects on the electronic structure of the thiophene ring. rsc.orgresearchgate.net
Table 1: Representative ¹H NMR Spectral Data for Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |
|---|---|---|---|
| 3,4-Bis(chloromethyl)-2,5-dimethylthiophene wku.edu | - | ~4.60 (s) | -CH₂- |
| ~2.38 (s) | -CH₃ | ||
| 3,4-Dibromo-2,5-bis(thiocyanomethyl)thiophene kyushu-u.ac.jp | CDCl₃ | 4.42 (s, 4H) | -CH₂- |
| 3,4-Dibromo-2,5-bis(acetoxymethyl)thiophene kyushu-u.ac.jp | CDCl₃ | 5.20 (s, 4H) | -CH₂- |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the thiophene ring and the chloromethyl substituents.
Key expected vibrational modes include:
C-H stretching from the thiophene ring.
C=C stretching vibrations characteristic of the aromatic thiophene ring system. For instance, in an isomer, these appear around 1600 cm⁻¹.
C-S stretching of the thiophene ring.
CH₂ bending (scissoring) modes from the chloromethyl groups.
C-Cl stretching vibrations, which typically appear in the fingerprint region of the spectrum (e.g., ~750 cm⁻¹ in an isomer).
In a study of a copper (I) complex derived from this compound, the IR spectrum was reported over the 4000-200 cm⁻¹ range, providing detailed information on the coordination environment. cdnsciencepub.com Similarly, the IR spectrum of 3,4-dibromo-2,5-bis(chloromethyl)thiophene shows characteristic peaks that confirm its structure. kyushu-u.ac.jp
Table 2: Selected IR Absorption Bands for Thiophene Derivatives
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | 1600 | C=C stretching | |
| 750 | C-Cl stretching | ||
| 3,4-Dibromo-2,5-bis(hydroxymethyl)thiophene | 3254 | O-H stretching | kyushu-u.ac.jp |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns.
Under electron impact (EI) ionization, the molecule would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms (³⁵Cl and ³⁷Cl), exhibiting prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
Common fragmentation pathways would likely involve the loss of a chlorine atom (M-Cl)⁺ or a chloromethyl radical (M-CH₂Cl)⁺, leading to the formation of stable thienylmethyl cations. Further fragmentation could involve the loss of the second chloromethyl group. For example, the mass spectrum of 3,4-dibromo-2,5-bis(chloromethyl)thiophene shows a molecular ion and fragmentation patterns consistent with its structure. kyushu-u.ac.jp Similarly, mass spectra of other derivatives have been recorded to confirm their synthesis. researchgate.netscispace.com
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, ESR spectroscopy is a vital tool for studying paramagnetic species that can be generated from it, such as radical ions or intermediates in polymerization reactions.
For instance, radical cations of thiophene and its derivatives have been generated in fluorinated matrices and identified by ESR studies. researchgate.net These studies reveal that the unpaired electron typically resides in a π-orbital, and the resulting hyperfine coupling constants provide detailed information about the spin density distribution across the molecule. researchgate.nettandfonline.com ESR has also been used to study the spin dynamics in iodine-doped poly(thiophene) derivatives, revealing information about polarons and spin-spin correlations. dongguk.edu The technique can also characterize field-induced charge carriers in thiophene-based organic transistors. aps.org Therefore, ESR could be used to investigate the electronic properties and reactivity of radical species derived from this compound in materials science applications.
X-ray Crystallography for Structural Elucidation
For example, an X-ray crystallographic study was performed on the isomer 3,4-Bis(chloromethyl)-2,5-dimethylthiophene to confirm its identity and determine its final structure. wku.edu The study provided detailed tables of crystal data, structure refinement parameters, bond angles, and bond lengths. wku.edu In another example, the molecular structures of a thiophenophane ligand, synthesized using this compound as a starting material, and its copper(I) complex were determined by X-ray methods. cdnsciencepub.com These analyses revealed the spatial arrangement of the macrocycle and the coordination geometry around the metal center. cdnsciencepub.com
This technique provides unambiguous proof of structure and offers insights into the solid-state packing of molecules, which can influence the material's bulk properties.
Table 3: Example of Crystal Data for a Thiophene Derivative (3,4-Bis(chloromethyl)-2,5-dimethylthiophene)
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀Cl₂S | wku.edu |
| Molecular Weight | 209.13 g/mol | |
| Crystal System | - | wku.edu |
| Space Group | - | wku.edu |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2,5-bis(chloromethyl)thiophene derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves alkylation or halogenation of thiophene precursors. For example, alkyl Grignard reagents (e.g., methylphenylsulfonyl acetate) can react with 3,4-bis(chloromethyl)-2,5-dimethylthiophene to form cyclopenta[c]thiophene derivatives . Microwave-assisted Stille polymerization is another method for synthesizing conjugated polymers, where reaction temperature and solvent (e.g., anhydrous chlorobenzene) critically affect polymer solubility and yield . Key considerations include optimizing stoichiometry and avoiding moisture to prevent side reactions.
Q. How can researchers purify and characterize this compound-based compounds effectively?
- Methodological Answer : Post-synthesis purification often involves Soxhlet extraction with solvents like chloroform to remove unreacted monomers or low-molecular-weight byproducts . Characterization typically combines:
- Elemental analysis to confirm composition.
- NMR spectroscopy (¹H/¹³C) to verify molecular structure.
- High-performance liquid chromatography (HPLC) for purity assessment.
Example data for related thiophene derivatives: Molecular weight = 388.5 g/mol (PubChem) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of volatile intermediates.
- Dispose of waste via professional chemical treatment services to mitigate environmental contamination .
Advanced Research Questions
Q. How does the crystal structure of this compound derivatives influence their optoelectronic properties?
- Methodological Answer : X-ray crystallography reveals that bent molecular geometries (e.g., herringbone packing in 2,5-bis(4-biphenylyl)thiophene) enforce upright molecular orientations, enhancing charge transport in organic semiconductors . Computational modeling (DFT) can correlate crystal lattice parameters (e.g., π-π stacking distances) with experimental photoluminescence quantum yields .
Q. What role do this compound monomers play in conjugated polymer synthesis?
- Methodological Answer : These monomers serve as electron-rich building blocks in donor-acceptor copolymers. For example, Stille polymerization with 2,5-bis(trimethylstannyl)thiophene donors yields polymers with tailored bandgaps (1.5–2.0 eV) for organic photovoltaics. Solubility challenges for short-side-chain polymers require side-chain engineering (e.g., hexyl or octyl groups) .
Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives?
- Methodological Answer : Discrepancies in antimicrobial or bioimaging efficacy often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
